molecular formula C13H22O2 B14674920 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol CAS No. 34748-63-5

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol

Cat. No.: B14674920
CAS No.: 34748-63-5
M. Wt: 210.31 g/mol
InChI Key: AZHWRHJDAMOKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is a synthetic organic compound with the molecular formula C12H20O2. It is a derivative of octahydro-4,7-methano-1H-inden-5-ol, featuring an ethoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with octahydro-4,7-methano-1H-inden-5-ol.

    Ethoxymethylation: The key step involves the introduction of the ethoxymethyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

34748-63-5

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

8-(ethoxymethyl)tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C13H22O2/c1-2-15-8-13(14)7-9-6-12(13)11-5-3-4-10(9)11/h9-12,14H,2-8H2,1H3

InChI Key

AZHWRHJDAMOKPR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CC2CC1C3C2CCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.